N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that belongs to the oxalamide family Oxalamides are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with 2-([2,3’-bithiophen]-5-yl)ethylamine and 2-cyanophenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene and cyanophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE
- N- (3,4-DIMETHOXY-BENZYL)-N’- (2- (3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE
- N,N’-BIS (2-PHENYLETHYL)OXAMIDE
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide stands out due to its unique combination of bithiophene and cyanophenyl groups. These structural features impart distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c20-11-13-3-1-2-4-16(13)22-19(24)18(23)21-9-7-15-5-6-17(26-15)14-8-10-25-12-14/h1-6,8,10,12H,7,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXHTOAHZVPEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.